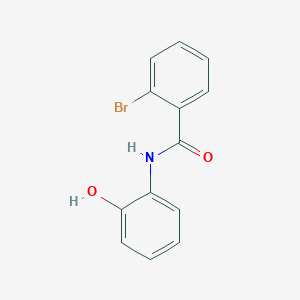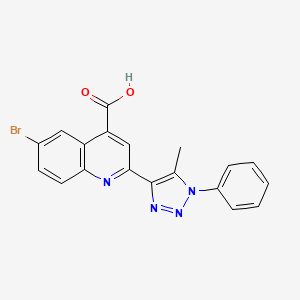
6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a bromo group, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Triazole Formation: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the quinoline core.
Reduction: Reduction reactions can target the bromo group or the triazole ring.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include quinoline N-oxides or triazole N-oxides.
Reduction: Reduced products may feature dehalogenated quinoline or reduced triazole rings.
Substitution: Substituted products can vary widely depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline and triazole derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the triazole ring may interact with proteins, affecting their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid: Lacks the bromo group, which may influence its electronic properties and reactivity.
6-bromoquinoline-4-carboxylic acid: Lacks the triazole ring, which may reduce its potential for biological interactions.
Uniqueness
The presence of both the triazole ring and the quinoline core, along with the bromo and carboxylic acid groups, makes 6-bromo-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid unique
Properties
Molecular Formula |
C19H13BrN4O2 |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
6-bromo-2-(5-methyl-1-phenyltriazol-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13BrN4O2/c1-11-18(22-23-24(11)13-5-3-2-4-6-13)17-10-15(19(25)26)14-9-12(20)7-8-16(14)21-17/h2-10H,1H3,(H,25,26) |
InChI Key |
ALYCIDXLEWJVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


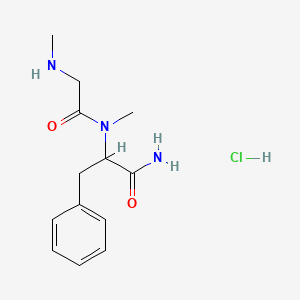
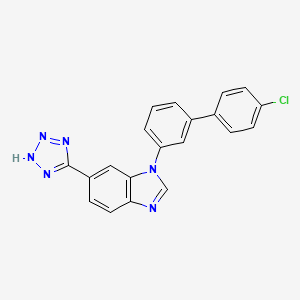
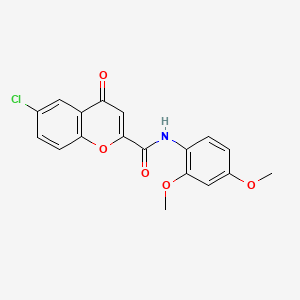
![N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide](/img/structure/B12216654.png)
![1-(difluoromethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12216662.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12216668.png)
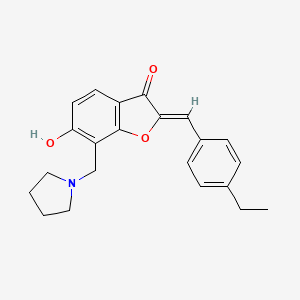
![1-((2E)-3-(2-furyl)prop-2-enoyl)spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B12216697.png)

![Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione](/img/structure/B12216711.png)

![7-(2,4-dimethylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216722.png)
